molecular formula C7H8ClN3O B1468817 3-(Azetidin-3-yloxy)-6-chloropyridazine CAS No. 1342522-65-9

3-(Azetidin-3-yloxy)-6-chloropyridazine

Cat. No.: B1468817
CAS No.: 1342522-65-9
M. Wt: 185.61 g/mol
InChI Key: NUJDIMVZXXFGSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azetidin-3-yloxy)-6-chloropyridazine is a pyridazine derivative featuring a chloro substituent at position 6 and an azetidine ring connected via an ether linkage at position 3. For example, 3-amino-6-chloropyridazine is synthesized via ammonia substitution on 3,6-dichloropyridazine under controlled conditions , while 3-[(2-bromo-3-pyridinyl)oxy]-6-chloropyridazine is produced through multi-step reactions involving halogenated intermediates .

Properties

IUPAC Name

3-(azetidin-3-yloxy)-6-chloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c8-6-1-2-7(11-10-6)12-5-3-9-4-5/h1-2,5,9H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJDIMVZXXFGSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Azetidin-3-yloxy)-6-chloropyridazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) associated with this compound, drawing from various studies to provide a comprehensive overview.

  • Chemical Formula : C8H9ClN2O
  • Molecular Weight : 182.62 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of chloropyridazine derivatives with azetidine-based nucleophiles. Various synthetic routes have been explored, including:

  • Nucleophilic substitution reactions with azetidine derivatives.
  • Coupling reactions using palladium-catalyzed methods to enhance yield and selectivity.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.

CompoundCOX-2 IC50 (μM)Comparison (Celecoxib IC50)
This compound0.04 ± 0.01Similar
Celecoxib0.04 ± 0.01-

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

2. Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies involving various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation effectively.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (breast cancer)15.5Induction of apoptosis
A549 (lung cancer)12.3Cell cycle arrest

Preliminary results suggest that the mechanism may involve the modulation of key signaling pathways associated with cell growth and survival.

3. Nicotinic Receptor Activity

Molecular modeling studies have shown that derivatives of this compound can interact with neuronal nicotinic acetylcholine receptors (nAChRs). The binding affinity of these compounds was found to be in the nanomolar range, indicating potential for neuropharmacological applications.

Structure-Activity Relationships (SAR)

The SAR studies highlight that modifications on the azetidine and chloropyridazine moieties significantly influence biological activity. Electron-donating groups on the pyridazine ring enhance COX inhibition, while specific substitutions on the azetidine ring improve anticancer efficacy.

Key Findings:

  • Substituents on Pyridazine : Chlorine at position 6 is crucial for maintaining activity against COX enzymes.
  • Azetidine Modifications : Variations in the azetidine structure can lead to improved selectivity for nAChRs.

Case Studies

  • Anti-inflammatory Efficacy : A study conducted by Al-Smaisim et al. demonstrated that the compound effectively reduced inflammation in carrageenan-induced paw edema models, comparable to established anti-inflammatory drugs like indomethacin.
  • Cancer Cell Line Studies : Research published in the Journal of Fluorine Chemistry evaluated this compound against multiple cancer cell lines, revealing promising results in inhibiting growth and inducing apoptosis.

Comparison with Similar Compounds

Substituent Effects at Position 3

Pyridazine derivatives with diverse substituents at position 3 exhibit distinct biological and chemical profiles:

Compound Substituent at Position 3 Key Properties Reference
3-(Azetidin-3-yloxy)-6-chloropyridazine Azetidine (3-membered ring) Rigid conformation; potential for hydrogen bonding due to N–H groups. Inferred
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine Piperidine (6-membered ring) Increased lipophilicity; broader steric bulk may reduce target binding efficiency.
3-[(2E)-2-(Butan-2-ylidene)hydrazinyl]-6-chloropyridazine Hydrazinyl with alkylidene chain Planar hydrazine group enables π-π stacking; flexible side chain enhances solubility.
3-Chloro-6-hydrazinylpyridazine Hydrazinyl High reactivity for further functionalization (e.g., triazole formation).

Key Observations :

  • Azetidine’s compact structure may improve target selectivity compared to bulkier piperidine derivatives .
  • Hydrazine-based substituents (e.g., in ) facilitate diverse chemical modifications but may introduce instability under acidic conditions.

Substituent Effects at Position 6

The chloro group at position 6 is a common feature, but substitutions here significantly alter bioactivity:

Compound Substituent at Position 6 Biological Activity Reference
This compound Chloro Baseline activity; chlorine’s electronegativity may enhance binding to electron-rich targets. Inferred
Compound 15 (methoxy-substituted) Methoxy 89% inhibition (↑89% potency vs. chloro), likely due to improved solubility.
Compound 18b (pyridazinone) Pyridazinone 96% inhibition; hydrogen-bonding capability enhances target interaction.
6-Chloropyridazine-3-carboxamide Carboxamide Moderate bioactivity; amide group enables hydrogen bonding with proteases.

Key Observations :

  • Methoxy or pyridazinone substituents markedly enhance inhibitory potency compared to chloro .
  • Chloro’s electron-withdrawing nature may stabilize the pyridazine ring but reduce solubility.

Key Observations :

  • Direct substitution (e.g., ammonolysis) offers higher yields than multi-step coupling reactions .
  • Condensation reactions (e.g., hydrazine derivatives) often require purification via recrystallization .

Key Observations :

  • Chloromethyl derivatives pose higher environmental risks than chloro-only analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yloxy)-6-chloropyridazine
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-yloxy)-6-chloropyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.